molecular formula C27H26N2O5 B12028953 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 487022-17-3

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12028953
CAS No.: 487022-17-3
M. Wt: 458.5 g/mol
InChI Key: SUHBSUXGBLCMIV-WJTDDFOZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a benzyloxy group, a methylbenzoyl group, a hydroxy group, a methoxyethyl group, and a pyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrole ring can participate in addition reactions with halogens or hydrogen

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one include other pyrrole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

Properties

CAS No.

487022-17-3

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-18-16-21(34-17-19-6-4-3-5-7-19)8-9-22(18)25(30)23-24(20-10-12-28-13-11-20)29(14-15-33-2)27(32)26(23)31/h3-13,16,24,30H,14-15,17H2,1-2H3/b25-23+

InChI Key

SUHBSUXGBLCMIV-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O

Origin of Product

United States

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